molecular formula C11H12IN3 B12348187 6-iodo-N-propyl-4aH-quinazolin-4-imine

6-iodo-N-propyl-4aH-quinazolin-4-imine

Cat. No.: B12348187
M. Wt: 313.14 g/mol
InChI Key: BVXHLIHLBGNKET-UHFFFAOYSA-N
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Description

6-iodo-N-propyl-4aH-quinazolin-4-imine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an iodine atom and a propyl group in the structure of this compound makes it a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-N-propyl-4aH-quinazolin-4-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and propylamine.

    Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring. This can be achieved through various methods, including

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-iodo-N-propyl-4aH-quinazolin-4-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), copper catalysts.

Major Products Formed

    Quinazolinones: Formed through oxidation reactions.

    Dihydroquinazolines: Formed through reduction reactions.

    Substituted Quinazolines: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 6-iodo-N-propyl-4aH-quinazolin-4-imine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-iodo-N-propyl-4aH-quinazolin-4-imine is unique due to the presence of both an iodine atom and a propyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

6-iodo-N-propyl-4aH-quinazolin-4-imine

InChI

InChI=1S/C11H12IN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h3-4,6-7,9H,2,5H2,1H3

InChI Key

BVXHLIHLBGNKET-UHFFFAOYSA-N

Canonical SMILES

CCCN=C1C2C=C(C=CC2=NC=N1)I

Origin of Product

United States

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